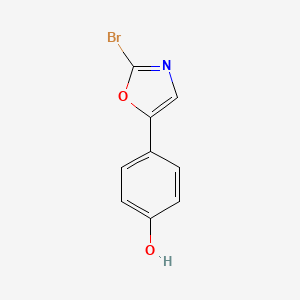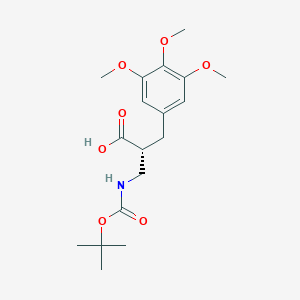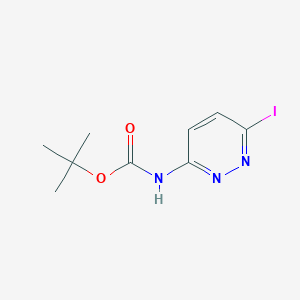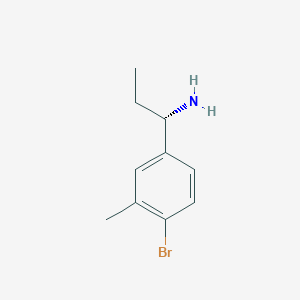
4-(2-Bromooxazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromooxazol-5-yl)phenol is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the 2-position of the oxazole ring and a phenol group at the 4-position makes this compound unique.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromooxazol-5-yl)phenol can be achieved through various methods. One common method involves the nucleophilic aromatic substitution of aryl halides. This reaction typically requires the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution . Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and HBr as reagents. This method is known for its mild and green reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. The ipso-hydroxylation method is particularly attractive for industrial applications due to its scalability and environmentally friendly nature .
化学反応の分析
Types of Reactions
4-(2-Bromooxazol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Various substituted phenols and oxazole derivatives
科学的研究の応用
4-(2-Bromooxazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-(2-Bromooxazol-5-yl)phenol involves its interaction with various molecular targets and pathways. The phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse biological activities .
類似化合物との比較
4-(2-Bromooxazol-5-yl)phenol can be compared with other similar compounds, such as:
4-Bromo-2-(5-isoxazolyl)phenol: Similar structure but contains an isoxazole ring instead of an oxazole ring.
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Contains a triazole ring and a thiol group.
Phenol: The simplest phenolic compound, lacking the oxazole ring and bromine atom
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenolic and oxazole derivatives.
特性
分子式 |
C9H6BrNO2 |
|---|---|
分子量 |
240.05 g/mol |
IUPAC名 |
4-(2-bromo-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C9H6BrNO2/c10-9-11-5-8(13-9)6-1-3-7(12)4-2-6/h1-5,12H |
InChIキー |
KIGSITNDOJSCSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)



![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)





